molecular formula C16H17NO3S B299027 methyl 1-allyl-2-methyl-4-[(3-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl 1-allyl-2-methyl-4-[(3-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No. B299027
M. Wt: 303.4 g/mol
InChI Key: WGJFVWITNYXELM-XFXZXTDPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-allyl-2-methyl-4-[(3-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, also known as MMTP, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound belongs to the family of pyrrole derivatives and has shown promising results in various biological and biochemical studies.

Mechanism of Action

The mechanism of action of methyl 1-allyl-2-methyl-4-[(3-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is not fully understood, but it is believed to act by inhibiting the enzyme acetylcholinesterase. This leads to an accumulation of acetylcholine in the brain, which enhances cholinergic neurotransmission and improves cognitive function. methyl 1-allyl-2-methyl-4-[(3-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has also been found to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, which contributes to its anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects
methyl 1-allyl-2-methyl-4-[(3-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been found to have a range of biochemical and physiological effects in various cell lines and animal models. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been found to reduce inflammation and oxidative stress in various cell lines, which contributes to its anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of methyl 1-allyl-2-methyl-4-[(3-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate for lab experiments is its potent inhibitory effect on acetylcholinesterase. This makes it a valuable tool for studying the role of acetylcholine in various biological and biochemical processes. methyl 1-allyl-2-methyl-4-[(3-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate also has anti-inflammatory and antioxidant properties, which can be useful for studying the mechanisms of inflammation and oxidative stress in various diseases.
One of the limitations of methyl 1-allyl-2-methyl-4-[(3-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate for lab experiments is its potential toxicity. It has been found to be toxic to some cell lines at high concentrations, which can limit its use in certain experiments. methyl 1-allyl-2-methyl-4-[(3-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate also has a relatively short half-life in vivo, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for the study of methyl 1-allyl-2-methyl-4-[(3-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate. One potential direction is the development of methyl 1-allyl-2-methyl-4-[(3-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate derivatives that have improved potency and selectivity for acetylcholinesterase inhibition. Another direction is the study of methyl 1-allyl-2-methyl-4-[(3-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate in animal models of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. methyl 1-allyl-2-methyl-4-[(3-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate could also be studied in combination with other compounds to enhance its anti-inflammatory and antioxidant properties. Finally, the long-term effects of methyl 1-allyl-2-methyl-4-[(3-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate on cognitive function and memory could be studied in animal models of Alzheimer's disease.

Synthesis Methods

Methyl 1-allyl-2-methyl-4-[(3-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can be synthesized by the reaction of 3-methyl-2-thiophenecarboxaldehyde with methyl acetoacetate in the presence of allylamine and ammonium acetate. The reaction is carried out under reflux conditions in ethanol, and the product is obtained after purification by column chromatography.

Scientific Research Applications

Methyl 1-allyl-2-methyl-4-[(3-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been extensively studied for its potential use in various scientific research applications. It has been found to have a potent inhibitory effect on the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This makes methyl 1-allyl-2-methyl-4-[(3-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate a potential candidate for the treatment of Alzheimer's disease, which is characterized by a deficiency of acetylcholine in the brain.
methyl 1-allyl-2-methyl-4-[(3-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has also been found to have anti-inflammatory and antioxidant properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in various cell lines. This makes methyl 1-allyl-2-methyl-4-[(3-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

properties

Product Name

methyl 1-allyl-2-methyl-4-[(3-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Molecular Formula

C16H17NO3S

Molecular Weight

303.4 g/mol

IUPAC Name

methyl (4Z)-2-methyl-4-[(3-methylthiophen-2-yl)methylidene]-5-oxo-1-prop-2-enylpyrrole-3-carboxylate

InChI

InChI=1S/C16H17NO3S/c1-5-7-17-11(3)14(16(19)20-4)12(15(17)18)9-13-10(2)6-8-21-13/h5-6,8-9H,1,7H2,2-4H3/b12-9-

InChI Key

WGJFVWITNYXELM-XFXZXTDPSA-N

Isomeric SMILES

CC1=C(SC=C1)/C=C\2/C(=C(N(C2=O)CC=C)C)C(=O)OC

SMILES

CC1=C(SC=C1)C=C2C(=C(N(C2=O)CC=C)C)C(=O)OC

Canonical SMILES

CC1=C(SC=C1)C=C2C(=C(N(C2=O)CC=C)C)C(=O)OC

Origin of Product

United States

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